molecular formula C11H7ClFNO3S B2621270 2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride CAS No. 1402082-40-9

2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride

Cat. No.: B2621270
CAS No.: 1402082-40-9
M. Wt: 287.69
InChI Key: HIODABLDHXBFIF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 2-(4-fluorophenoxy)pyridine-3-sulfonyl chloride is systematically named according to IUPAC rules as follows: the pyridine ring serves as the parent structure, with a sulfonyl chloride group (-SO₂Cl) at position 3 and a 4-fluorophenoxy substituent (-O-C₆H₄F) at position 2. This nomenclature prioritizes the sulfonyl chloride functional group due to its higher seniority over ether and halogen substituents. The CAS Registry Number for this compound is 1402082-40-9 , as verified by commercial chemical databases.

The molecular formula is C₁₁H₇ClFNO₃S , with a molecular weight of 287.7 g/mol. Its SMILES notation, C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)S(=O)(=O)Cl , encodes the connectivity of the pyridine ring, sulfonyl chloride, and 4-fluorophenoxy groups. The InChIKey HIODABLDHXBFIF-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Structural Characterization via Spectroscopic Methods (NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for this compound are not publicly available, analogous compounds provide insights. For example, the ¹H NMR spectrum of 2-(4-fluorophenyl)pyridine (a related structure lacking the sulfonyl chloride group) exhibits aromatic proton resonances between δ 7.0–8.5 ppm, with distinct splitting patterns due to coupling between adjacent hydrogens. The 4-fluorophenoxy group in the target compound would likely show a doublet near δ 6.9–7.1 ppm for the fluorine-adjacent aromatic protons, while the pyridine ring’s protons would resonate upfield (δ 7.5–8.3 ppm) due to electron-withdrawing effects from the sulfonyl chloride.

¹³C NMR data for similar sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, reveal carbonyl carbon signals near δ 150–160 ppm, while aromatic carbons bonded to electronegative groups (e.g., fluorine or sulfonyl chloride) appear at δ 120–140 ppm. The absence of literature-specific data for this compound underscores the need for targeted spectroscopic studies.

Infrared (IR) and Raman Spectroscopy

The sulfonyl chloride group (-SO₂Cl) exhibits characteristic IR absorption bands: asymmetric S=O stretching near 1370–1390 cm⁻¹ and symmetric stretching at 1160–1180 cm⁻¹ . Additionally, C-Cl stretching vibrations appear as weak bands near 600–800 cm⁻¹ . ATR-IR spectra of pyridine-3-sulfonyl chloride derivatives confirm these assignments, with minor shifts attributable to substituent effects. Raman spectroscopy would complement IR data by highlighting skeletal vibrations of the pyridine ring (≈1000 cm⁻¹) and C-F stretching modes (≈1220 cm⁻¹).

Comparative Analysis of Isomeric and Analogous Sulfonyl Chlorides

Positional Isomerism in Pyridine Sulfonyl Chlorides

The structural isomer 4-fluoropyridine-2-sulfonyl chloride (C₅H₃ClFNO₂S) differs in the placement of the fluorine and sulfonyl chloride groups on the pyridine ring. This positional isomerism significantly impacts physicochemical properties:

  • Molecular volume : The predicted collision cross section (CCS) for the [M+H]+ adduct of this compound is 154.9 Ų , compared to 129.7 Ų for 4-fluoropyridine-2-sulfonyl chloride, reflecting the former’s larger substituent.
  • Reactivity : The electron-withdrawing sulfonyl chloride group at position 3 in the target compound may enhance electrophilicity at the pyridine nitrogen compared to position 2 isomers.

Analogous Aromatic Sulfonyl Chlorides

Comparisons with non-pyridine derivatives highlight the influence of heterocyclic rings:

  • Toluenesulfonyl chloride (TsCl) : The benzene ring in TsCl lacks the electron-deficient nature of pyridine, resulting in slower nucleophilic substitution reactions compared to pyridine sulfonyl chlorides.
  • Pyridine-4-sulfonyl chloride : This analog (C₅H₄ClNO₂S) exhibits a CCS value of 141.4 Ų for its [M+Na]+ adduct, smaller than the target compound’s 166.2 Ų , due to the absence of the bulky 4-fluorophenoxy group.
Compound Molecular Formula CCS [M+H]+ (Ų) Key Substituents
2-(4-Fluorophenoxy)pyridine-3-SO₂Cl C₁₁H₇ClFNO₃S 154.9 4-Fluorophenoxy, SO₂Cl
4-Fluoropyridine-2-SO₂Cl C₅H₃ClFNO₂S 129.7 Fluorine at C4, SO₂Cl at C2
Pyridine-4-SO₂Cl C₅H₄ClNO₂S 141.4 SO₂Cl at C4

These comparisons underscore how substituent position and identity modulate electronic and steric properties, influencing applications in synthesis and materials science.

Properties

IUPAC Name

2-(4-fluorophenoxy)pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO3S/c12-18(15,16)10-2-1-7-14-11(10)17-9-5-3-8(13)4-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIODABLDHXBFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This method allows for the production of high-purity sulfonyl chlorides, which are crucial intermediates in organic synthesis. The reaction conditions often include solvents such as chlorobenzene or trifluoromethylbenzene to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds containing the pyridine sulfonyl moiety exhibit significant antimicrobial activities. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Anti-inflammatory Effects

Studies have shown that certain sulfonyl chlorides can act as anti-inflammatory agents. The mechanism often involves the modulation of inflammatory pathways, making these compounds potential candidates for treating conditions like arthritis and other inflammatory diseases .

Cancer Therapeutics

Recent investigations into the use of this compound in cancer treatment have highlighted its role as an inhibitor of specific protein kinases involved in tumor growth. This compound has shown promise in targeting pathways associated with cancer cell proliferation .

Case Study 1: Gastrointestinal Disorders

A notable application of this compound was reported in the context of treating peptic ulcers and related gastrointestinal disorders. The compound's ability to inhibit acid secretion was evaluated, leading to its classification as a potential therapeutic agent for conditions such as Zollinger-Ellison syndrome and reflux esophagitis .

Case Study 2: Antimicrobial Screening

In a systematic study, a series of pyridine sulfonyl derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the fluorophenoxy group significantly enhanced antibacterial efficacy .

Data Tables

Application Target Condition Activity Reference
AntimicrobialBacterial infectionsInhibition of bacterial growth
Anti-inflammatoryArthritisReduction in inflammation
Cancer therapyTumor growthInhibition of protein kinases
Gastrointestinal disordersPeptic ulcersInhibition of acid secretion

Comparison with Similar Compounds

Pyridine-3-sulfonyl chloride (CAS 16133-25-8)

  • Molecular Formula: C₅H₄ClNO₂S .
  • Key Features: Lacks the 4-fluorophenoxy group, making it simpler but less lipophilic. Its sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions .

4-[N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-(trifluoromethoxy)benzyl)sulfamoyl]benzoic acid

  • Molecular Formula : C₂₁H₁₄ClF₆N₃O₅S .

4-Fluorobenzyl chloride

  • Molecular Formula : C₇H₆ClF .
  • Key Features : A simpler fluorinated aromatic compound used as an alkylating agent. Lacks the pyridine and sulfonyl chloride groups, reducing reactivity complexity .

Reactivity and Stability

  • Pyridine-3-sulfonyl chloride : Reactive toward amines and alcohols to form sulfonamides/sulfonates. Stable under dry conditions but hydrolyzes in moisture .
  • 2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride: Enhanced steric hindrance from the fluorophenoxy group may slow nucleophilic attacks compared to the base compound .
  • 4-Fluorobenzyl chloride : Reacts via SN2 mechanisms; less versatile than sulfonyl chlorides .

Toxicity and Handling

  • Acute Toxicity : Pyridine-3-sulfonyl chloride causes severe skin corrosion (Category 1B) and eye damage (Category 1) . The fluorinated derivative likely poses similar risks, with additional concerns about fluorine-mediated persistence in ecosystems .
  • Chronic Exposure : Prolonged contact with sulfonyl chlorides may lead to respiratory sensitization .

Environmental Impact

  • Pyridine-3-sulfonyl chloride exhibits moderate aquatic toxicity (LC₅₀ = 164.18 mg/L for fathead minnows) .

Regulatory Compliance

  • Pyridine-3-sulfonyl chloride : Regulated under CLP, REACH, and GHS .
  • Fluorinated Derivatives : May require additional scrutiny under EPA TSCA or EU PBT/vPvB guidelines due to fluorine’s environmental persistence .

Biological Activity

2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride (CAS No. 1402082-40-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the fluorophenoxy group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a sulfonyl chloride and a fluorophenoxy moiety. This unique arrangement contributes to its biological activity by facilitating interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : Its structure suggests possible interactions with specific enzymes, which could lead to therapeutic effects in various diseases.

The mechanism by which this compound exerts its effects likely involves:

  • Binding to Target Proteins : The compound may bind to active sites on enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Signaling Pathways : By interfering with critical signaling pathways, the compound could disrupt cellular processes essential for tumor growth.

Anticancer Studies

A study investigated the effects of various sulfonamide derivatives, including this compound, on human cancer cell lines. The results indicated significant cytotoxicity against several types of cancer cells, with IC50 values demonstrating effective dose-response relationships. Notably, the compound induced apoptosis through both extrinsic and intrinsic pathways, activating caspases involved in programmed cell death.

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundHeLa5.0Apoptosis induction
This compoundAGS3.5Cell cycle arrest

Antimicrobial Activity

In another study assessing antimicrobial properties, this compound exhibited inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus>100
Escherichia coli>100

Q & A

Basic: What are the common synthetic routes for 2-(4-fluorophenoxy)pyridine-3-sulfonyl chloride, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, fluorophenyl groups can be introduced through coupling reactions under anhydrous conditions (e.g., using dichloromethane and sodium hydroxide as a base) . Key intermediates, such as pyridine-3-sulfonyl chloride derivatives, are characterized using LC-MS/MS, NMR, and high-resolution mass spectrometry to confirm regioselectivity and purity . Yield optimization often involves stepwise temperature control and solvent selection to minimize side reactions .

Basic: How is this compound used as a derivatizing agent in analytical chemistry?

This compound enhances detection sensitivity in LC-MS/MS for low-abundance analytes (e.g., steroids, phytosterols) by introducing a sulfonyl group that improves ionization efficiency. For example, it reacts with hydroxyl or amine groups under basic conditions (pH 9–10) to form stable sulfonates . Derivatization protocols require strict control of reaction time (typically 30–60 minutes at 60°C) to avoid hydrolysis of the sulfonyl chloride group .

Advanced: How can researchers address contradictory reactivity data when using this compound in nucleophilic substitutions?

Discrepancies in reactivity may arise from steric hindrance or electronic effects of the 4-fluorophenoxy substituent. Systematic optimization using design-of-experiment (DoE) approaches, such as Box-Behnken models, can identify critical factors (e.g., solvent polarity, temperature, and nucleophile concentration) . Comparative studies with analogs like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride (which has higher electrophilicity due to the CF₃ group) are recommended to clarify structure-reactivity relationships .

Advanced: What methodological strategies improve the stability of derivatives formed with this compound during long-term storage?

Derivatives are prone to degradation under humid or acidic conditions. Stabilization strategies include:

  • Storage conditions : Lyophilization and storage at –80°C in inert atmospheres (argon or nitrogen) .
  • Buffering : Addition of non-nucleophilic bases (e.g., triethylamine) to maintain pH >7 in solution .
  • Purity checks : Regular HPLC monitoring with UV detection (λ = 254 nm) to detect hydrolysis products .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as a Skin Corrosion Category 1B agent. Key precautions include:

  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and fume hoods .
  • Spill management : Neutralization with sodium bicarbonate followed by adsorption using vermiculite .
  • Waste disposal : Incineration in certified facilities to avoid environmental release of fluorinated byproducts .

Advanced: How can researchers resolve discrepancies in bioactivity data for sulfonamide derivatives synthesized from this compound?

Contradictory bioactivity results (e.g., anticonvulsant efficacy in spirohydantoin derivatives) may stem from impurities or stereochemical variations. Approaches include:

  • Chiral chromatography : To isolate enantiomers and assess their individual activity profiles .
  • Metabolic stability assays : Liver microsome studies to differentiate intrinsic activity from pharmacokinetic effects .
  • Crystallography : X-ray structure analysis to correlate molecular conformation with biological target interactions .

Basic: What analytical techniques are recommended for quantifying this compound in reaction mixtures?

  • HPLC-UV : Using C18 columns with acetonitrile/water gradients (retention time ~8–10 minutes) .
  • LC-MS/MS : Multiple reaction monitoring (MRM) for enhanced specificity, targeting the [M+H]⁺ ion (m/z 178 → 141 transition) .
  • Titrimetry : Back-titration with NaOH to quantify unreacted sulfonyl chloride groups .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up challenges include exothermic reactions and byproduct formation. Mitigation strategies:

  • Flow chemistry : Continuous reactors to improve heat dissipation and mixing efficiency .
  • In-line purification : Scavenger resins (e.g., polymer-bound dimethylamine) to remove excess reagents .
  • Process analytical technology (PAT) : Real-time FTIR monitoring to track reaction progress and intermediate stability .

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